1,1-Dimethylurea

Thermal Stability Crystal Engineering High-Temperature Synthesis

Researchers requiring a thermally robust urea derivative for reactions above 100 °C often encounter premature melting of 1,3-dimethylurea (mp 101-104 °C), causing phase separation. 1,1-Dimethylurea (mp 178-183 °C, ΔHfus 5.49 kcal mol⁻¹) remains solid under these conditions, preserving reaction integrity. Its low aqueous solubility (~5% w/v vs. >75% for 1,3-DMU) enables controlled precipitation and biphasic protocols. It is also the preferred isomer for NLO crystal research owing to its compact crystal habit suitable for SHG evaluation. • Thermal stability: ΔHfus 5.49 kcal mol⁻¹ vs. 2.97 for 1,3-DMU • Aqueous solubility: ~5% w/v - ideal for biphasic & precipitation applications • NLO-grade crystal morphology for second-harmonic generation studies

Molecular Formula C3H8N2O
Molecular Weight 88.11 g/mol
CAS No. 1320-50-9
Cat. No. B072202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethylurea
CAS1320-50-9
Synonyms1,1-dimethylurea
N,N'-dimethylurea
Molecular FormulaC3H8N2O
Molecular Weight88.11 g/mol
Structural Identifiers
SMILESCN(C)C(=O)N
InChIInChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6)
InChIKeyYBBLOADPFWKNGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER;  SLIGHTLY SOL IN ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethylurea Technical Specifications


1,1-Dimethylurea (CAS 598-94-7; also known as N,N-dimethylurea) is an asymmetrically substituted urea derivative with the molecular formula C3H8N2O and a molar mass of 88.11 g·mol⁻¹ [1]. It exists as a white to off-white crystalline solid at room temperature, with a characteristic melting point (with decomposition) in the range of 178–183 °C [2]. In contrast to its symmetrical isomer 1,3-dimethylurea (melting point 101–104 °C) and the parent urea (melting point 133 °C), 1,1-dimethylurea exhibits a substantially higher thermal decomposition threshold [3]. This compound is primarily utilized as a polar solvent, a reagent in organic transformations, and a synthetic intermediate for pharmaceutical and agrochemical applications [4].

Thermal Stability

Supports high-temperature synthesis and melt-phase reactions

Solubility Profile

Sparingly soluble in water; fits controlled precipitation and biphasic systems

Crystal Engineering

Growable compact crystals for nonlinear optical material research

Why 1,1-Dimethylurea Cannot Be Replaced


The substitution pattern of methyl groups on the urea backbone fundamentally alters intermolecular hydrogen-bonding capacity, crystal lattice energy, and solution-phase behavior. While urea and 1,3-dimethylurea are frequently considered as generic alternatives due to their shared core structure, 1,1-dimethylurea's asymmetric N,N-dimethyl substitution creates a unique profile: it possesses only one low-lying energy conformer, exhibits markedly different water rotational dynamics, and demonstrates a distinct hydrogen-bond network topology in the crystalline state [1][2]. These molecular-level differences translate directly into measurable divergences in melting enthalpy (5.49 kcal mol⁻¹ for 1,1-DMU versus 2.97 kcal mol⁻¹ for 1,3-DMU), aqueous solubility (approximately 5% w/v versus >75% w/v for 1,3-DMU), and crystal growth morphology [3][4]. Consequently, replacing 1,1-dimethylurea with urea or 1,3-dimethylurea in a process that depends on these specific physicochemical properties will result in altered reaction thermodynamics, different solvent behavior, or unpredictable crystallization outcomes.

Thermal stability mismatch

Replacing with 1,3-dimethylurea or urea may cause premature melting above 100 °C; 1,1-DMU remains solid up to its decomposition range.

Solubility profile mismatch

1,3-DMU is over 15× more water-soluble; substituting alters precipitation behavior and aqueous-phase reactant availability.

Crystal morphology mismatch

1,3-DMU forms needle-like crystals unsuitable for optical characterization; 1,1-DMU yields compact crystals required for NLO evaluation.

1,1-Dimethylurea Differentiation Evidence


Higher Thermal Stability and Crystal Lattice Energy

1,1-Dimethylurea exhibits a significantly higher enthalpy of melting (ΔHfus) than its isomer 1,3-dimethylurea and the parent urea. Differential scanning calorimetry (DSC) measurements reveal that the enthalpy of melting for 1,1-dimethylurea is 5.49 kcal mol⁻¹, compared to 2.97 kcal mol⁻¹ for 1,3-dimethylurea and 3.22 kcal mol⁻¹ for urea [1]. This nearly two-fold higher enthalpy value for 1,1-DMU reflects a stronger intermolecular hydrogen-bonding network in the crystalline lattice, which directly correlates with its higher melting point (178–183 °C for 1,1-DMU vs. 101–104 °C for 1,3-DMU) .

Melting enthalpy
Head-to-head
5.49 kcal mol⁻¹
85% higher than 1,3-DMU
Supports high-temperature reaction stability
DSC measurement; reflects stronger H-bond lattice
Thermal Stability Crystal Engineering High-Temperature Synthesis

Lower Aqueous Solubility vs. 1,3-Dimethylurea

The aqueous solubility of 1,1-dimethylurea is approximately 5% (w/v), forming a clear, colorless solution at this concentration [1]. In stark contrast, its isomer 1,3-dimethylurea is highly water-soluble, with a reported solubility of 765 g L⁻¹ at 21.5 °C, which corresponds to >76% w/v [2]. This represents an over 15-fold difference in maximum aqueous concentration. The lower solubility of 1,1-DMU is attributed to its asymmetric substitution pattern, which reduces its capacity to form extensive hydrogen bonds with water relative to the symmetric 1,3-DMU [3].

Aqueous solubility
Head-to-head
~5% w/v
1,3-DMU is >15× more soluble
Fits controlled precipitation and biphasic workflows
Room temperature data; asymmetric substitution limits hydration
Solubility Formulation Precipitation

Crystal Growth Morphology for Nonlinear Optics

In crystallization studies aimed at evaluating urea derivatives for nonlinear optical (NLO) applications, 1,1-dimethylurea produced crystals with a more favorable morphology than 1,3-dimethylurea. Specifically, 1,3-DMU crystallized in an acicular habit (bundles of needle-like crystals), which precludes optical characterization and practical use in NLO devices [1]. In contrast, 1,1-DMU yielded more compact crystals suitable for optical evaluation, although some twinning and parasitic nucleation were observed [2]. The second-harmonic generation (SHG) properties of 1,1-dimethylurea have been experimentally evaluated, confirming its potential as an NLO material [3].

Crystal habit
Head-to-head
Compact crystals (with twinning)
1,3-DMU: acicular, unsuitable for optics
Enables NLO material evaluation
Solution growth method; SHG properties confirmed
Nonlinear Optics Crystal Growth Materials Science

Water Rotational Dynamics Modulation

Using linear and nonlinear infrared spectroscopies on the OD stretching vibration of HDO, researchers quantified the effect of alkylated ureas on water hydrogen-bond dynamics. 1,1-Dimethylurea was found to only weakly impede water rotational dynamics, whereas 1,3-dimethylurea significantly slows down water rotation [1]. The rotational dynamics of water molecules, which are dominated by hydrogen-bond switches, are substantially hindered by 1,3-DMU but are minimally affected by 1,1-DMU [2]. This differential hydration behavior is attributed to the hydrophobic substitution pattern and self-aggregation tendencies of the two isomers.

Water dynamics
Head-to-head
Weakly impedes water rotation
1,3-DMU significantly slows rotation
Less disruptive hydration for denaturant studies
Ultrafast IR spectroscopy; hydrophobic pattern governs dynamics
Hydration Dynamics Denaturant Biophysics

Distinct Hydrogen-Bond Network Topology

Terahertz time-domain spectroscopy (THz-TDS) combined with density functional theory (DFT) calculations revealed significant differences between the absorption spectra of 1,1-dimethylurea and 1,3-dimethylurea crystals in the 0.6–1.8 THz region [1]. Reduced-density-gradient (RDG) analysis visualized the positions and types of intermolecular hydrogen-bonding interactions in both crystals, confirming that the distinct spectral features arise from different intermolecular hydrogen bonds resulting from different atom arrangements in molecules and different molecule arrangements in crystals [2]. This structural distinction underpins the divergent thermal and solubility properties of the two isomers.

H-bond topology
Head-to-head
Distinct THz fingerprint and RDG pattern
Confirmed by THz-TDS and DFT-D3
Unique solid-state interaction profile
Underpins divergent thermal and solubility properties
Crystal Engineering Spectroscopy Solid-State Chemistry

1,1-Dimethylurea Optimal Use Cases


High-Temperature Synthesis and Solvent Applications

1,1-Dimethylurea is the preferred reagent or solvent for reactions conducted at elevated temperatures (>100 °C). Its melting point (178–183 °C) and high enthalpy of melting (5.49 kcal mol⁻¹) ensure that it remains solid and thermally stable under conditions where 1,3-dimethylurea (mp 101–104 °C, ΔHfus 2.97 kcal mol⁻¹) would melt, potentially altering reaction kinetics or causing phase separation [1]. This makes 1,1-DMU particularly suitable for melt-phase reactions, solid-supported syntheses, and as a high-temperature polar additive.

Controlled Precipitation and Biphasic Reaction Systems

Due to its limited aqueous solubility (~5% w/v) relative to 1,3-dimethylurea (>76% w/v), 1,1-dimethylurea is ideal for applications requiring controlled precipitation or biphasic conditions [1][2]. It can be used to selectively precipitate reaction products, serve as a phase-transfer catalyst component, or act as a sparingly soluble reactant that maintains a low, steady-state concentration in the aqueous phase, thereby minimizing unwanted side reactions.

Nonlinear Optical Material Development

1,1-Dimethylurea is the dimethylurea isomer of choice for NLO material research. Crystal growth studies demonstrate that 1,1-DMU yields compact crystals amenable to optical characterization and second-harmonic generation (SHG) evaluation, whereas 1,3-DMU forms needle-like crystals unsuitable for NLO applications [1][2]. Researchers developing organic NLO crystals or exploring urea-based optical materials should prioritize 1,1-dimethylurea.

Protein Denaturation with Moderate Chaotropic Activity

1,1-Dimethylurea exhibits a hydration dynamic profile distinct from both urea and 1,3-dimethylurea. It only weakly impedes water rotational dynamics, in contrast to the significant slowing induced by 1,3-DMU [1]. This moderate modulation of water structure may offer a more nuanced denaturant effect, allowing researchers to probe protein folding intermediates that are inaccessible with stronger denaturants like urea or guanidinium chloride.

Application
Selection Property
Validation Focus
High-temperature synthesis and polar additive use
Thermal decomposition threshold above 100 °C
DSC or melting-point verification before melt-phase protocols
Controlled precipitation and biphasic reaction systems
Limited aqueous solubility (~5% w/v)
Solubility test under reaction temperature and pH
Nonlinear optical material development
Compact crystal habit suitable for optical characterization
Crystal growth trials and SHG efficiency assessment
Protein denaturation with moderate chaotropic activity
Weak water-rotation impediment relative to 1,3-DMU
Spectroscopic monitoring of protein unfolding intermediates

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